molecular formula C14H10Cl2O2 B6403215 4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, 95% CAS No. 1262006-99-4

4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6403215
CAS RN: 1262006-99-4
M. Wt: 281.1 g/mol
InChI Key: PKSRZJJPUNVJER-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, or 4-CPMBA, is a synthetic compound with a wide range of uses in the laboratory and scientific research. It is a useful reagent for organic synthesis and is used as a starting material for the preparation of several compounds. It has a wide range of applications in the fields of biochemistry, pharmacology, and other areas of scientific research.

Scientific Research Applications

4-CPMBA is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as the anticonvulsant drug lacosamide. It is also used as a reagent in organic synthesis, as a catalyst for the preparation of polymers, and as a substrate for the synthesis of bioactive compounds. Additionally, 4-CPMBA is used in the synthesis of fluorescent probes for use in fluorescence microscopy.

Mechanism of Action

4-CPMBA has a wide range of biochemical and physiological effects. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 leads to the reduction of inflammation and pain. Additionally, 4-CPMBA has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes and other pro-inflammatory mediators. Inhibition of 5-LOX leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects
4-CPMBA has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. Additionally, 4-CPMBA has been shown to have anti-bacterial, anti-viral, and anti-fungal activity. It is also an antioxidant, which means it can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

4-CPMBA has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. Additionally, it is a potent inhibitor of COX-2 and 5-LOX, making it a useful tool for studying the role of these enzymes in inflammation and other physiological processes. However, there are some limitations to using 4-CPMBA in laboratory experiments. It has a relatively short shelf life, and it is sensitive to light and heat. Additionally, it can be toxic if ingested.

Future Directions

There are several potential future directions for 4-CPMBA research. One potential direction is to further study its anti-inflammatory and anti-cancer effects. Additionally, further research could be done to explore its potential use as an antibiotic or antiviral agent. Additionally, research could be done to explore its potential use in the treatment of neurological disorders, such as Alzheimer’s disease. Finally, further research could be done to explore its potential use as a food preservative or antioxidant.

Synthesis Methods

4-CPMBA can be synthesized via a two-step method. The first step is the condensation of 3-chloro-2-methylphenol and 4-chlorobenzoic acid, which is catalyzed by a base such as sodium hydroxide. This reaction yields 4-chloro-2-(3-chloro-2-methylphenyl)benzoic acid as the major product. The second step is the purification of the crude product, which can be done by recrystallization.

properties

IUPAC Name

4-chloro-2-(3-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-13(8)16)12-7-9(15)5-6-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSRZJJPUNVJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690281
Record name 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-99-4
Record name 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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